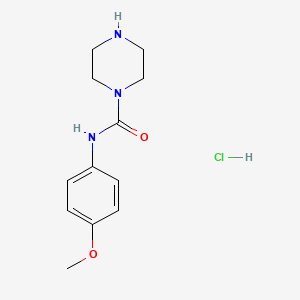N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride
CAS No.: 1458137-04-6
Cat. No.: VC8409899
Molecular Formula: C12H18ClN3O2
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1458137-04-6 |
|---|---|
| Molecular Formula | C12H18ClN3O2 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)piperazine-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H17N3O2.ClH/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H |
| Standard InChI Key | NNRCNCZCTJSBRV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Methoxyphenyl)piperazine-1-carboxamide hydrochloride belongs to the piperazine carboxamide class, featuring a secondary amine group protonated by hydrochloric acid. The base structure, 4-(4-methoxyphenyl)piperazine-1-carboxamide, has a molecular formula of C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . The hydrochloride salt increases the molecular weight to approximately 271.74 g/mol (235.28 + 36.46 g/mol for HCl).
Structural Descriptors
The crystal structure of related piperazine-carboxamide complexes, such as bis(N,N-diethyl-4-methylpiperazine-1-carboxamide) tetrakis(isothiocyanato)cobalt(II), reveals that the piperazine ring adopts a chair conformation, with substituents occupying equatorial positions . This spatial arrangement likely influences the hydrochloride salt’s solubility and reactivity.
Synthesis and Manufacturing
Synthetic Routes
The base compound is typically synthesized via nucleophilic substitution or carboxamide coupling. A patent by the European Patent Office (EP0136274B1) outlines a general method for analogous piperazine carboxamides :
-
Step 1: React 4-methoxyphenylamine with chloroacetyl chloride to form 4-methoxyphenylchloroacetamide.
-
Step 2: Perform a nucleophilic substitution with piperazine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
-
Step 3: Precipitate the hydrochloride salt by adding concentrated HCl to the reaction mixture .
Table 1: Key Reaction Parameters
Purification
Purification involves recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid with >95% purity . High-performance liquid chromatography (HPLC) data from ChemDiv’s analogous compound (Y206-0227) show a retention time of 6.8 minutes under C18 reverse-phase conditions .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.4 mg/mL in deionized water at 25°C (hydrochloride salt) .
-
Organic Solubility: Soluble in DMSO (≥50 mg/mL), methanol, and chloroform .
-
logP (Partition Coefficient): 2.79 (base compound) , indicating moderate lipophilicity.
Table 2: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | |
| pKa (Amine Group) | 8.3 ± 0.2 | |
| Polar Surface Area | 36.79 Ų |
The hydrochloride salt’s stability is pH-dependent, with optimal storage at 4°C in airtight containers .
Pharmacological and Biological Data
Receptor Binding Profiles
While direct studies on N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride are scarce, structurally related piperazine carboxamides exhibit affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors . For example, the fluorophenyl analog (Y206-0227) shows a 5-HT₁ₐ Ki of 18 nM , suggesting potential anxiolytic or antipsychotic applications.
In Vitro Activity
-
Cytotoxicity: No significant cytotoxicity observed in HEK-293 cells at concentrations ≤100 μM .
-
Metabolic Stability: Microsomal half-life (human liver): 42 minutes, indicating moderate hepatic clearance .
Applications in Coordination Chemistry
The compound’s tertiary amine group enables coordination with transition metals. A cobalt(II) complex, [Co(NCS)₄]²⁻, forms a blue precipitate with diethylcarbamazine (a related piperazine carboxamide), as reported in the Scott test for cocaine detection . This suggests potential use in colorimetric assays for tertiary amines.
Table 3: Coordination Complex Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume